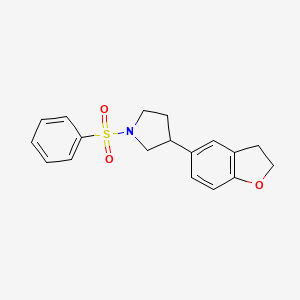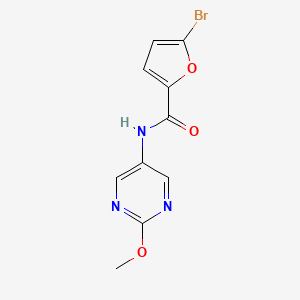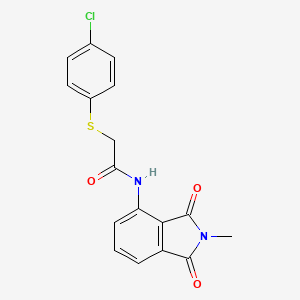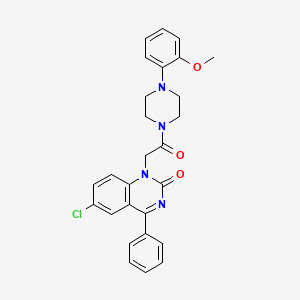![molecular formula C18H14F3N5O B2509310 2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034373-49-2](/img/structure/B2509310.png)
2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic compound. It contains an indole group, a trifluoromethyl group, and a triazolo-pyridine group . The compound is likely to be used in the pharmaceutical industry, given the presence of these functional groups, which are common in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole, trifluoromethyl, and triazolo-pyridine groups . The exact synthesis process would depend on the specific reactions used and the order in which the groups are added to the molecule .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole group, a trifluoromethyl group, and a triazolo-pyridine group . These groups are likely to confer specific physical and chemical properties to the compound, influencing its reactivity and potential uses .
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the presence of the indole, trifluoromethyl, and triazolo-pyridine groups . These groups could participate in various types of reactions, depending on the conditions and the presence of other reactants .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the trifluoromethyl group could increase the compound’s electronegativity, potentially making it a strong acid . The indole and triazolo-pyridine groups could also confer specific properties to the compound .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The synthesis of various heterocyclic compounds, including 1,2,4-triazolo[4,3-a]pyridines, employs 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. These compounds have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural applications (Fadda et al., 2017).
Anticancer Research
A significant area of application for this chemical class is in the development of anticancer agents. N-substituted derivatives have been modified to improve their activity against PI3Ks, a family of enzymes involved in cell growth and proliferation, showing potent anticancer effects with reduced toxicity (Wang et al., 2015). Another study synthesized new compounds to assess their anticancer activities, indicating the potential of these chemical frameworks in developing novel therapeutic agents (Abdelhamid et al., 2016).
Antimicrobial Agents
The synthesis of novel 1,2,4-triazole and triazolothiadiazine derivatives demonstrates the application of these heterocyclic compounds as antimicrobial agents. Such studies indicate significant activity against a range of microbial strains, underscoring the potential of these compounds in addressing antibiotic resistance (Kaplancikli et al., 2008).
Enzyme Inhibition for Therapeutic Applications
Research into the modification of these compounds for specific therapeutic applications, such as enzyme inhibition, is also noteworthy. This includes the development of PI3K inhibitors for cancer treatment, highlighting the versatility and potential of these compounds in medicinal chemistry (Wang et al., 2015).
Wirkmechanismus
Target of action
Compounds with these functional groups often interact with various enzymes and receptors in the body. For example, indole is a key component of tryptophan and serotonin, and it can interact with various enzymes and receptors involved in neurotransmission .
Mode of action
The mode of action would depend on the specific target. For instance, if the compound targets an enzyme, it could inhibit the enzyme’s activity, altering the biochemical pathway that the enzyme is involved in .
Biochemical pathways
The compound could affect various biochemical pathways depending on its specific targets. If it targets a neurotransmitter system, for example, it could affect mood and behavior .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Factors like its size, charge, and the presence of functional groups can influence how it is absorbed, distributed, metabolized, and excreted .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease .
Action environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include factors like pH, temperature, and the presence of other compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O/c19-18(20,21)13-6-8-26-15(9-13)23-24-16(26)10-22-17(27)11-25-7-5-12-3-1-2-4-14(12)25/h1-9H,10-11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQWKRNYHFTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
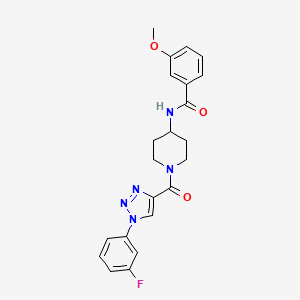
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

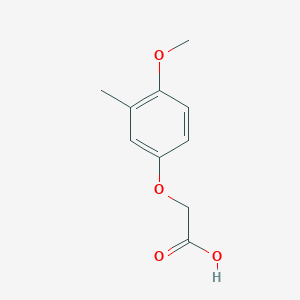
![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)
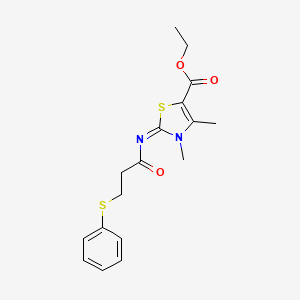
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)
